molecular formula C12H15NO B082374 2-tert-Butyl-6-methylphenyl isocyanate CAS No. 13680-30-3

2-tert-Butyl-6-methylphenyl isocyanate

Cat. No.: B082374
CAS No.: 13680-30-3
M. Wt: 189.25 g/mol
InChI Key: VCHAHDOWZAYVEM-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-methylphenyl isocyanate is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . It is a derivative of phenyl isocyanate, characterized by the presence of a tert-butyl group and a methyl group on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-tert-Butyl-6-methylphenyl isocyanate can be synthesized through the reaction of 6-tert-butyl-o-toluidine with triphosgene . The reaction typically involves the following steps:

  • Dissolving 6-tert-butyl-o-toluidine in an appropriate solvent such as dichloromethane.
  • Adding triphosgene to the solution under controlled temperature conditions.
  • Stirring the reaction mixture until the formation of this compound is complete.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-6-methylphenyl isocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form ureas.

    Addition Reactions: It can participate in addition reactions with alcohols to form carbamates.

Common Reagents and Conditions

    Amines: React with this compound to form ureas under mild conditions.

    Alcohols: React with the isocyanate group to form carbamates, typically requiring a catalyst or elevated temperatures.

Major Products

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

2-tert-Butyl-6-methylphenyl isocyanate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-6-methylphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as amines and alcohols. This reactivity is utilized in the formation of ureas and carbamates, which are important intermediates in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

    Phenyl isocyanate: Lacks the tert-butyl and methyl groups, making it less sterically hindered.

    2-Methylphenyl isocyanate: Contains a methyl group but lacks the tert-butyl group.

    2-tert-Butylphenyl isocyanate: Contains a tert-butyl group but lacks the methyl group.

Uniqueness

2-tert-Butyl-6-methylphenyl isocyanate is unique due to the presence of both the tert-butyl and methyl groups on the benzene ring. These substituents influence its reactivity and steric properties, making it distinct from other phenyl isocyanate derivatives .

Properties

IUPAC Name

1-tert-butyl-2-isocyanato-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-6-5-7-10(12(2,3)4)11(9)13-8-14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHAHDOWZAYVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393052
Record name 1-tert-Butyl-2-isocyanato-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13680-30-3
Record name 1-tert-Butyl-2-isocyanato-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-Butyl-6-methylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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